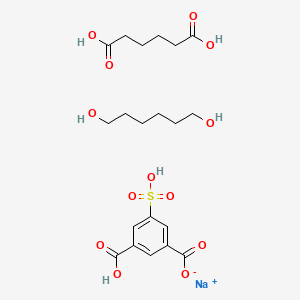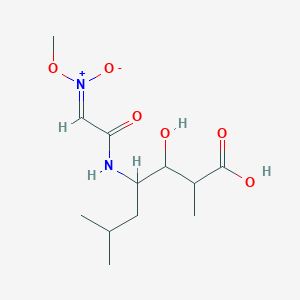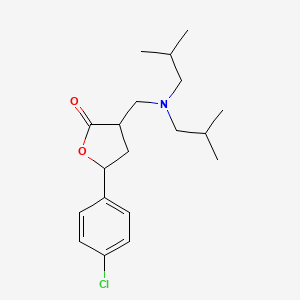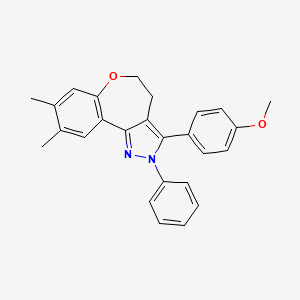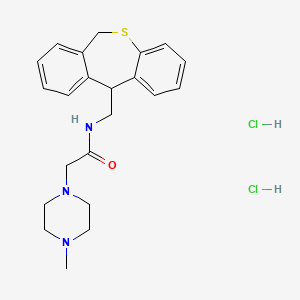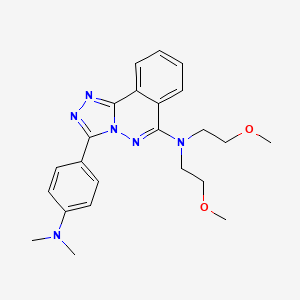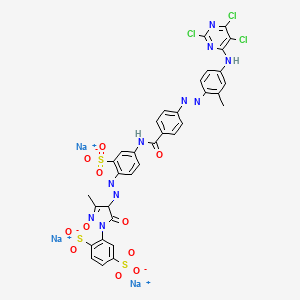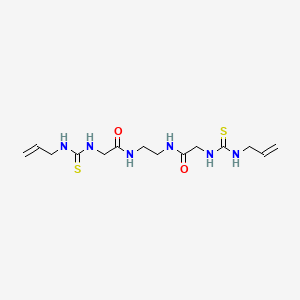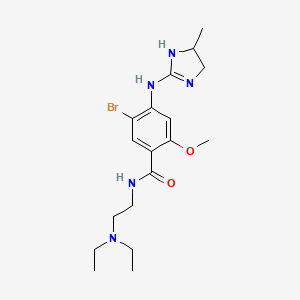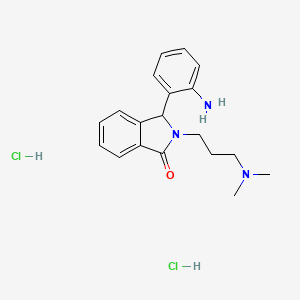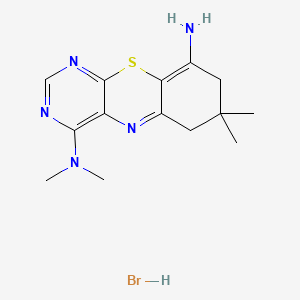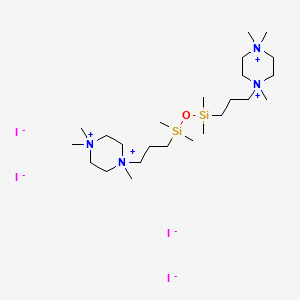
1,1'-Oxybis(dimethylsilylene)bis(trimethylene)bis(1,4,4-trimethyl)piperazinium tetraiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Oxybis(dimethylsilylene)bis(trimethylene)bis(1,4,4-trimethyl)piperazinium tetraiodide is a complex organosilicon compound It is characterized by the presence of silicon atoms bonded to organic groups, which imparts unique properties to the compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Oxybis(dimethylsilylene)bis(trimethylene)bis(1,4,4-trimethyl)piperazinium tetraiodide typically involves the reaction of 1,1,3,3-tetramethyldisiloxane with appropriate organic reagents under controlled conditions. The reaction conditions often include the use of solvents such as dioxane and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Oxybis(dimethylsilylene)bis(trimethylene)bis(1,4,4-trimethyl)piperazinium tetraiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield silicon oxides, while substitution reactions can produce a variety of substituted organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
1,1’-Oxybis(dimethylsilylene)bis(trimethylene)bis(1,4,4-trimethyl)piperazinium tetraiodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding silicon’s role in biological systems.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 1,1’-Oxybis(dimethylsilylene)bis(trimethylene)bis(1,4,4-trimethyl)piperazinium tetraiodide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s silicon atoms can form stable bonds with various biomolecules, influencing their activity and function. Pathways involved may include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-Oxybis(dimethylsilylene)bis(trimethylene)bis(1,4,4-trimethyl)piperazinium dichloride
- 1,1’-Oxybis(dimethylsilylene)bis(trimethylene)bis(1,4,4-trimethyl)piperazinium dibromide
Uniqueness
1,1’-Oxybis(dimethylsilylene)bis(trimethylene)bis(1,4,4-trimethyl)piperazinium tetraiodide is unique due to the presence of iodine atoms, which impart distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.
Eigenschaften
CAS-Nummer |
84584-52-1 |
|---|---|
Molekularformel |
C24H58I4N4OSi2 |
Molekulargewicht |
982.5 g/mol |
IUPAC-Name |
[dimethyl-[3-(1,4,4-trimethylpiperazine-1,4-diium-1-yl)propyl]silyl]oxy-dimethyl-[3-(1,4,4-trimethylpiperazine-1,4-diium-1-yl)propyl]silane;tetraiodide |
InChI |
InChI=1S/C24H58N4OSi2.4HI/c1-25(2)15-19-27(5,20-16-25)13-11-23-30(7,8)29-31(9,10)24-12-14-28(6)21-17-26(3,4)18-22-28;;;;/h11-24H2,1-10H3;4*1H/q+4;;;;/p-4 |
InChI-Schlüssel |
XWAFTKOFJNXVKT-UHFFFAOYSA-J |
Kanonische SMILES |
C[N+]1(CC[N+](CC1)(C)CCC[Si](C)(C)O[Si](C)(C)CCC[N+]2(CC[N+](CC2)(C)C)C)C.[I-].[I-].[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



